molecular formula C11H12N2O2S B1622397 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid CAS No. 69002-94-4

4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Cat. No. B1622397
CAS RN: 69002-94-4
M. Wt: 236.29 g/mol
InChI Key: HDIDVWDIDBGIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid” is a chemical compound with the molecular formula C11H12N2O2S .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Scientific Research Applications

Pharmacological Applications

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . Compounds containing the benzimidazole nucleus are known to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Synthesis of Derivatives

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-(4-Aminophenyl)benzimidazole is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other .

Chemical Intermediates

Benzimidazole compounds are often used as intermediates in the synthesis of more complex chemical compounds . They can react with various types of reagents and undergo different types of reactions, making them versatile tools in chemical synthesis .

Biological Importance

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented in the literature .

Synthesis of Thiosemicarbazone Derivatives

The compound 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which shares a similar structure with your compound of interest, has been used in the synthesis of thiosemicarbazone derivatives . Thiosemicarbazones have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Nucleophilic Aromatic Substitution

Benzimidazole compounds can undergo nucleophilic aromatic substitution reactions . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .

properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-16-11-12-8-4-1-2-5-9(8)13-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIDVWDIDBGIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368360
Record name 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69002-94-4
Record name 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
Reactant of Route 3
Reactant of Route 3
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
Reactant of Route 4
Reactant of Route 4
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
Reactant of Route 5
Reactant of Route 5
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
Reactant of Route 6
Reactant of Route 6
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.